4-(3-Aminophenyl)benzaldehyde
Description
4-(3-Aminophenyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 3-aminophenyl group at the para position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual functional groups: the aldehyde moiety facilitates condensation reactions (e.g., Schiff base formation), while the aromatic amine enables electrophilic substitution or coordination chemistry. It serves as a precursor for synthesizing heterocyclic compounds, such as benzothiazoles and hydrazones, which are explored for antimicrobial, anti-inflammatory, and optoelectronic applications .
The meta-positioned amino group distinguishes it from analogues like 4-(4-aminophenyl)benzaldehyde, influencing electronic and steric properties critical to reactivity and bioactivity .
Properties
CAS No. |
1093758-72-5 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(3-aminophenyl)benzaldehyde |
InChI |
InChI=1S/C13H11NO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H,14H2 |
InChI Key |
XSPCZIFQMMYTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)benzaldehyde typically involves the reaction of 3-nitrobenzaldehyde with aniline under specific conditions. The process includes the reduction of the nitro group to an amine group. Common reagents used in this synthesis include hydrogen gas with a palladium catalyst or other reducing agents like iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-(3-Aminophenyl)benzoic acid.
Reduction: 4-(3-Aminophenyl)benzyl alcohol.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
4-(3-Aminophenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Studied for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through its aldehyde and amine functional groups. These interactions can include the formation of Schiff bases with amines or the reduction of the aldehyde group to an alcohol, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Substituent Impact :
- Electron-Donating Groups: The meta-amino group in this compound enhances electron density at the benzene ring, favoring nucleophilic aromatic substitution. In contrast, 4-(dimethylamino)benzaldehyde exhibits stronger electron-donating effects, enabling solvatochromism in dyes .
- Steric Effects: Para-substituted derivatives (e.g., 4-(4-aminophenyl)benzaldehyde) often exhibit higher symmetry and crystallinity, whereas meta-substitution introduces steric hindrance, affecting reaction yields in cyclization steps .
Reactivity Comparison :
- Aldehyde Reactivity: this compound readily forms Schiff bases with amines or hydrazides (e.g., thiosemicarbazide) for antimicrobial agents . 4-(Trifluoromethyl)benzaldehyde shows lower reactivity due to the electron-withdrawing CF₃ group, necessitating harsher conditions for condensations .
- Amino Group Utility: The primary amine in this compound allows for diazotization or amidation, whereas tertiary amines (e.g., 4-(dimethylamino)benzaldehyde) participate in Mannich reactions or serve as electron donors in charge-transfer complexes .
Physicochemical Properties
| Property | This compound | 4-(Dimethylamino)benzaldehyde | 4-Hydroxybenzaldehyde |
|---|---|---|---|
| Solubility | Moderate in polar solvents | High in DMF, DMSO | Low in non-polar solvents |
| λmax (UV-Vis) | 290 nm (in MeOH) | 365 nm (solvatochromic shift) | 270 nm (in H₂O) |
| Stokes Shift (Δλ) | 60 nm (in PMMA) | 120 nm (in sol-gel glass) | Not reported |
- Optical Properties: this compound exhibits a moderate Stokes shift in polymer matrices, while 4-(dimethylamino)benzaldehyde derivatives like DEASB show pronounced solvatochromism due to intramolecular charge transfer .
Biological Activity
4-(3-Aminophenyl)benzaldehyde, a compound characterized by its unique arrangement of functional groups, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
This compound is an aromatic aldehyde with the molecular formula C13H11N. Its structure includes an amino group attached to a phenyl ring, which is itself bonded to another phenyl group via an aldehyde functional group. This configuration influences its reactivity and biological properties significantly.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives for their activity against bacterial strains, it was found that certain modifications to the structure enhanced efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These results indicate that while the compound shows promise, further optimization may be necessary to enhance its potency.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on its effects on breast cancer cell lines revealed that it can induce apoptosis in MCF-7 cells, a commonly used model for estrogen receptor-positive breast cancer.
- Case Study : In vitro assays demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer progression. For instance, it has been evaluated as an inhibitor of steroid sulfatase (STS), which is crucial in estrogen metabolism.
- Inhibition Profile : In enzymatic assays, this compound exhibited an IC50 of 0.18 µM against STS, indicating strong inhibitory potential compared to standard inhibitors like coumarin-7-O-sulfamate which had an IC50 of 1.38 µM.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis indicates that variations in the amino group and aldehyde position significantly impact biological activity. Compounds with electron-withdrawing groups on the phenyl ring tend to exhibit enhanced potency.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. The binding affinity was calculated using AutoDock Vina, revealing favorable interactions with key active site residues.
- Binding Affinity : The compound demonstrated a binding energy of -8.5 kcal/mol with STS, suggesting strong interaction stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
